molecular formula C10H17NO3 B13560771 tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate

tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13560771
M. Wt: 199.25 g/mol
InChI Key: JMDHMXMRWKYDGZ-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methyl-4-oxopyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, depending on its functional groups and the presence of other reactants .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate include:

  • tert-Butyl (3R)-3-aminobutanoate
  • tert-Butyl (3R)-3-hydroxybutanoate
  • tert-Butyl (3R)-3-methyl-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a tert-butyl ester group and a pyrrolidine ring. This structure imparts unique reactivity and stability to the compound, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

JMDHMXMRWKYDGZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CN(CC1=O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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